molecular formula C34H68N2O2 B12646571 N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] CAS No. 85098-99-3

N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]

Cat. No.: B12646571
CAS No.: 85098-99-3
M. Wt: 536.9 g/mol
InChI Key: RMORRUPNCCULDO-UHFFFAOYSA-N
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Description

N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide]: is a synthetic organic compound with the molecular formula C34H68N2O2 and a molecular weight of 536.91592 . It is known for its unique chemical structure, which includes two long alkyl chains attached to an ethanediyl bisamide core. This compound is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] typically involves the reaction of 1,2-diaminoethane with 2-hexyldecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products Formed

Scientific Research Applications

N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can be compared with other similar compounds, such as:

  • N,N’-1,2-ethanediylbis[2-octyldecan-1-amide]
  • N,N’-1,2-ethanediylbis[2-dodecyldecan-1-amide]
  • N,N’-1,2-ethanediylbis[2-tetradecyldecan-1-amide]

These compounds share a similar ethanediyl bisamide core but differ in the length and branching of their alkyl chains. The unique properties of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide], such as its specific chain length and branching, contribute to its distinct chemical and physical properties, making it suitable for specific applications .

Properties

CAS No.

85098-99-3

Molecular Formula

C34H68N2O2

Molecular Weight

536.9 g/mol

IUPAC Name

2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide

InChI

InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

RMORRUPNCCULDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

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